molecular formula C11H15BrO2 B8682641 1-Bromo-4-(2-propoxyethoxy)benzene CAS No. 279262-26-9

1-Bromo-4-(2-propoxyethoxy)benzene

Cat. No.: B8682641
CAS No.: 279262-26-9
M. Wt: 259.14 g/mol
InChI Key: XMGKAYFCSKBIDL-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-propoxyethoxy)benzene is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

279262-26-9

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

1-bromo-4-(2-propoxyethoxy)benzene

InChI

InChI=1S/C11H15BrO2/c1-2-7-13-8-9-14-11-5-3-10(12)4-6-11/h3-6H,2,7-9H2,1H3

InChI Key

XMGKAYFCSKBIDL-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

p-Bromophenoxyethanol (2067 g, 9.5227 mol), bromopropane (2342 g, 19.05 mol) and tetrabuthylammonium hydrogensulfate (162 g, 0.476 mol) were dissolved in 10.3 L of dimethyl sulfoxide. A 50 W/W% aqueous sodium hydroxide solution (3.81 kg, 47.625 mol) was dropped slowly. Since heat was generated, the dropping rate and the external temperature were adjusted so that the internal temperature was kept at 40-50° C. After cooling and stirring for 1.5 hours, the mixture was cooled to 20-30° C. and 20.6 L of water was added at that temperature. After addition of 15.5 L of toluene and 4 L of tetrahydrofuran, phase separation was conducted. To the water layer, 5.2 L of toluene 5.2 L and t1.3 L of tetrahydrofuran and extraction was conducted. The organic layers were combined and washed with 20.6 L of water, two 10.3-L portions of 20% brine, two 20.6-L portions of water. After vacuum concentration, the residue was distilled under reduced pressure (135-155° C. /5 mmHg) to yield 2412.8 g (Yield 98%) of 1-p-bromophenoxy-2-propoxyethane as a colorless oily matter.
Name
p-Bromophenoxyethanol
Quantity
2067 g
Type
reactant
Reaction Step One
Quantity
2342 g
Type
reactant
Reaction Step One
Quantity
162 g
Type
catalyst
Reaction Step One
Quantity
10.3 L
Type
solvent
Reaction Step One
Quantity
3.81 kg
Type
reactant
Reaction Step Two
Name
Quantity
20.6 L
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four
Quantity
15.5 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In DMF (120 ml) was dissolved 4-bromophenol (20 g). To the mixture were added potassium carbonate (24 g) and sodium iodide (19.1 g) and then was added dropwise 2-chloroethylpropylether (19 ml), and the mixture was stirred at 80° C. for 16 hours and cooled to room temperature. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=10/1) to give 1-bromo-4-(2-propoxyethoxy)benzene (23.1 g).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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